molecular formula C10H20F6OSi2 B1591828 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane CAS No. 690-56-2

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane

Cat. No.: B1591828
CAS No.: 690-56-2
M. Wt: 326.43 g/mol
InChI Key: HPHWGSZEZXZPHT-UHFFFAOYSA-N
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Description

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes both methyl and trifluoropropyl groups attached to a disiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.

Scientific Research Applications

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of silicone polymers and resins, as well as in surface treatments and coatings.

Biochemical Analysis

Biochemical Properties

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane plays a crucial role in biochemical reactions, particularly in hydrosilylation and polymer production. It interacts with various enzymes and proteins, facilitating the reduction of carboxamides to amines and the hydrosilylation of carbonyl compounds . The compound’s electrophilic nature allows it to act as a mild reducing agent, making it an attractive hydride source for these reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and enzyme activity . These interactions can have significant implications for cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism . The compound’s ability to act as a reducing agent is central to its mechanism of action, facilitating various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term impact on cellular function . Studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can facilitate beneficial biochemical reactions, while higher doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for optimizing its use in research and industrial applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors can influence the compound’s function and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 1,1,1,3,3,3-hexamethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Hydrosilylation: Platinum catalysts, typically at elevated temperatures.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents or other nucleophiles.

Major Products Formed

    Hydrosilylation: Formation of organosilicon compounds with various functional groups.

    Oxidation: Production of silanols or siloxanes.

    Substitution: Generation of substituted organosilicon derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with only methyl groups attached.

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups in addition to methyl groups.

    1,1,3,3,5,5-Hexamethyltrisiloxane: A trisiloxane compound with additional methyl groups.

Uniqueness

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is unique due to the presence of trifluoropropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane involves the reaction of 1,1,1,3-tetramethyldisiloxane with 3,3,3-trifluoropropylchlorosilane in the presence of a base.", "Starting Materials": [ "1,1,1,3-tetramethyldisiloxane", "3,3,3-trifluoropropylchlorosilane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. Dissolve 1,1,1,3-tetramethyldisiloxane in anhydrous toluene.", "2. Add 3,3,3-trifluoropropylchlorosilane dropwise to the solution while stirring.", "3. Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the hydrogen chloride produced during the reaction.", "4. Stir the reaction mixture at room temperature for several hours.", "5. Remove the solvent under reduced pressure to obtain the crude product.", "6. Purify the crude product by distillation or column chromatography to obtain 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane as a colorless liquid." ] }

CAS No.

690-56-2

Molecular Formula

C10H20F6OSi2

Molecular Weight

326.43 g/mol

IUPAC Name

trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane

InChI

InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3

InChI Key

HPHWGSZEZXZPHT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F

Origin of Product

United States

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